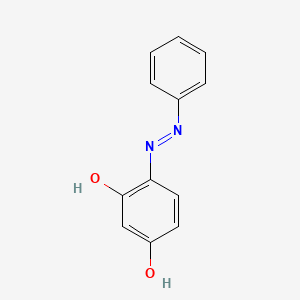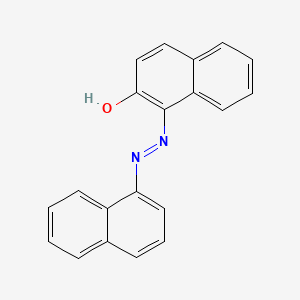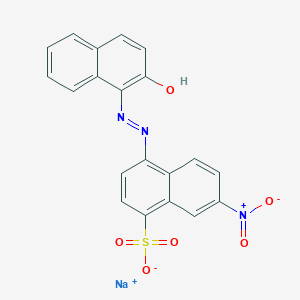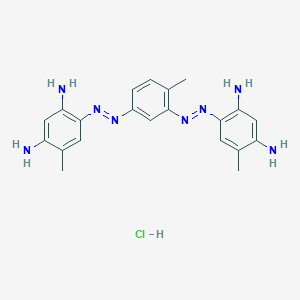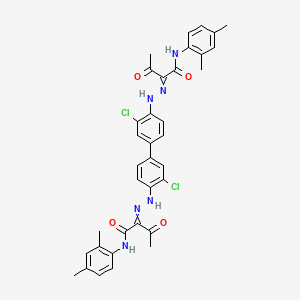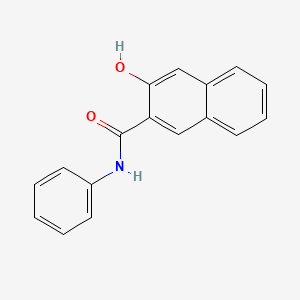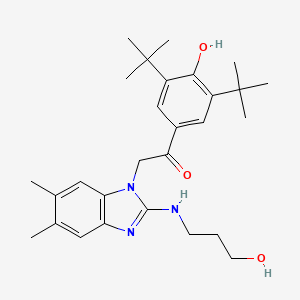
CID-2858522
Overview
Description
CID-2858522: is a highly potent and selective inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This compound is known for its ability to inhibit antigen receptor-mediated NF-κB activation with an IC50 of 70 nM . It is primarily used in scientific research to study the NF-κB signaling pathway, which plays a crucial role in inflammation, immunity, cell proliferation, and survival.
Mechanism of Action
Target of Action
CID-2858522 is a highly potent and selective inhibitor of the NF-κB activation induced by antigen receptors . The primary target of this compound is the NF-κB pathway , which plays a crucial role in physiological and pathological processes including host-defense, immune response, inflammation, and cancer .
Mode of Action
This compound operates downstream of Protein Kinase C (PKC) but upstream of IKKβ . It selectively inhibits the NF-κB pathway activated by PKC pathway activators .
Biochemical Pathways
This compound affects the NF-κB pathway . This pathway is critical for adaptive immunity, contributing to T and B lymphocyte activation . By inhibiting the NF-κB pathway, this compound can potentially modulate these immune responses.
Pharmacokinetics
This compound exhibits nonlinear pharmacokinetics . It shows higher serum levels at the 0.5 h measurement time for the 30 mg/kg dose compared to 50 mg/kg but displays typical dose-dependent behavior when measured at t=3 h . The increasing accumulation seen at a dose of 50 mg/kg may be due to a depot effect created by CYP3A4 inhibition .
Result of Action
This compound suppresses NF-κB reporter gene activity in a concentration-dependent manner . It also potently inhibits PMA/Ionomycin-induced NF-κB reporter gene activity in transient transfection assays . Furthermore, it attenuates CD3/CD28 and PMA/ionomycin-induced production of IL-2 by Jurkat T-cells and anti-IgM-stimulated proliferation of murine B-lymphocytes .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other compounds and the physiological state of the cells. For example, the compound’s inhibitory effect on the NF-κB pathway is selective for the pathway activated by PKC pathway activators Therefore, the presence or absence of these activators in the environment can influence the compound’s efficacy
Biochemical Analysis
Biochemical Properties
CID-2858522 interacts with the NF-κB pathway, a critical regulator of immune response, inflammation, and cell survival . It operates downstream of PKC but upstream of IKKβ, without inhibiting other NF-κB activation pathways . This selective inhibition of the NF-κB pathway by this compound is a key aspect of its biochemical properties .
Cellular Effects
This compound has been shown to inhibit antigen receptor-stimulated NF-κB activation in chronic lymphocytic leukemia (CLL) B cells . This suggests that this compound can influence cell function by modulating cell signaling pathways and potentially impacting gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the NF-κB pathway . By selectively inhibiting PKC-induced activation of this pathway, this compound can exert its effects at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID-2858522 involves multiple steps, starting with the preparation of the core structure, a 2-aminobenzimidazole derivative. The synthetic route typically includes:
Formation of the benzimidazole core: This is achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Functionalization: The benzimidazole core is then functionalized with various substituents to achieve the desired chemical properties
Final assembly: The final step involves coupling the functionalized benzimidazole with a phenolic compound to form the complete this compound molecule.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing large-scale reactors. Purification steps such as crystallization, distillation, and chromatography are crucial to obtain high-purity this compound suitable for research purposes.
Chemical Reactions Analysis
Types of Reactions
CID-2858522 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings in this compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield quinones, while reduction of nitro groups would produce amines.
Scientific Research Applications
CID-2858522 has a wide range of applications in scientific research:
Chemistry: It is used to study the NF-κB signaling pathway and its role in various chemical processes.
Biology: Researchers use this compound to investigate the biological functions of NF-κB in cell proliferation, apoptosis, and immune responses.
Medicine: this compound is explored for its potential therapeutic applications in treating diseases associated with NF-κB dysregulation, such as cancer, inflammatory diseases, and autoimmune disorders.
Industry: In the pharmaceutical industry, this compound serves as a lead compound for developing new drugs targeting the NF-κB pathway.
Comparison with Similar Compounds
Similar Compounds
BAY 11-7082: Another NF-κB inhibitor that prevents IκBα phosphorylation.
Parthenolide: A natural product that inhibits NF-κB by modifying the p65 subunit.
MG-132: A proteasome inhibitor that indirectly inhibits NF-κB by preventing IκBα degradation.
Uniqueness of CID-2858522
This compound is unique due to its high potency and selectivity for the antigen receptor-mediated NF-κB pathway. Unlike other inhibitors, it does not affect TNF-induced NF-κB activation, making it a valuable tool for studying specific signaling pathways .
Properties
IUPAC Name |
1-(3,5-ditert-butyl-4-hydroxyphenyl)-2-[2-(3-hydroxypropylamino)-5,6-dimethylbenzimidazol-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N3O3/c1-17-12-22-23(13-18(17)2)31(26(30-22)29-10-9-11-32)16-24(33)19-14-20(27(3,4)5)25(34)21(15-19)28(6,7)8/h12-15,32,34H,9-11,16H2,1-8H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCGGKILBWERDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)NCCCO)CC(=O)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30386304 | |
| Record name | CID-2858522 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56320985 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
758679-97-9 | |
| Record name | CID-2858522 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0758679979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CID-2858522 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 758679-97-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CID-2858522 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z744D8S6JG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



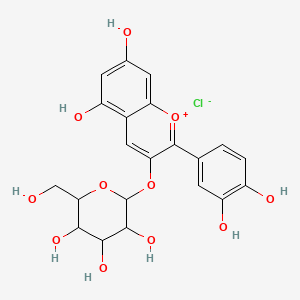
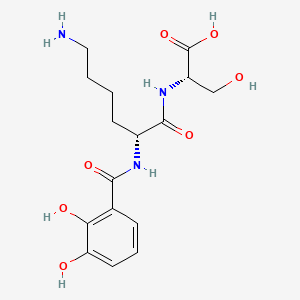
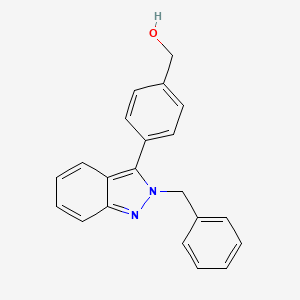
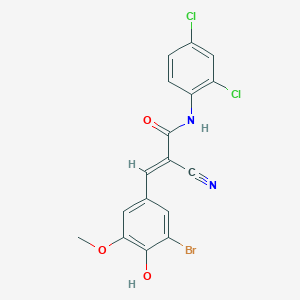
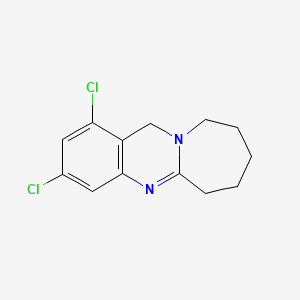
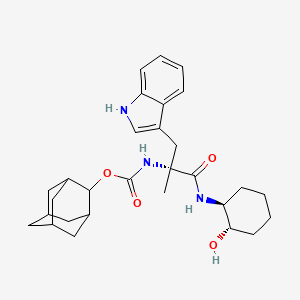
![N-[(11R)-6-amino-12-oxo-9-phenyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]pyridine-3-carboxamide](/img/structure/B1668929.png)
